molecular formula C15H16N4O3 B2839840 1-[7-(4-Hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 380466-92-2

1-[7-(4-Hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No. B2839840
CAS RN: 380466-92-2
M. Wt: 300.318
InChI Key: XXOMQXXNTJEKPJ-UHFFFAOYSA-N
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Description

The compound “1-[7-(4-Hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone” is a complex organic molecule. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . The molecule also contains a 4-hydroxy-3-methoxyphenyl group and a methyl group attached to the triazolopyrimidine core .


Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The process typically involves different types of reactions, including cyclocondensation and cyclization . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a fused ring system containing two nitrogen atoms and four carbon atoms . Attached to this core are a 4-hydroxy-3-methoxyphenyl group and a methyl group .

Scientific Research Applications

Synthetic Applications

Facile Synthesis Methods

Research has demonstrated simplified and efficient synthetic pathways for creating [1,2,4]triazolo[1,5-a]pyrimidines, showcasing their potential for versatile chemical applications. For instance, Shaaban et al. (2011) developed a straightforward procedure for synthesizing pyrazolo[1,5-a]pyrimidines, indicating their potential as Aurora-A kinase inhibitors, which could have implications in cancer therapy (Shaaban, Saleh, Mayhoub, & Farag, 2011). Similarly, Zanatta et al. (2018) reported on the synthetic versatility of β-alkoxyvinyl trichloromethyl ketones for obtaining [1,2,4]triazolo[1,5-a]pyrimidines, highlighting the chemical flexibility of this scaffold (Zanatta, Souza, dos Santos, Mittersteiner, Andrade, Lobo, Santos, Bortoluzzi, Bonacorso, & Martins, 2018).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be investigated further, given the known activities of similar compounds .

properties

IUPAC Name

1-[7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-8-13(9(2)20)14(19-15(18-8)16-7-17-19)10-4-5-11(21)12(6-10)22-3/h4-7,14,21H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOMQXXNTJEKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)O)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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